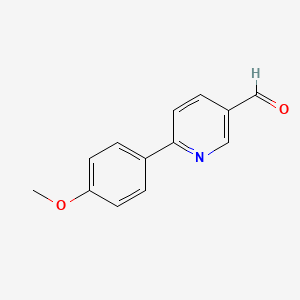

6-(4-Methoxyphenyl)nicotinaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

6-(4-methoxyphenyl)pyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2/c1-16-12-5-3-11(4-6-12)13-7-2-10(9-15)8-14-13/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZDVCIURBAJHKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NC=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualizing Nicotinaldehyde Derivatives Within Contemporary Chemical Research

Nicotinaldehyde, also known as pyridine-3-carbaldehyde, and its derivatives are a class of organic compounds that have garnered considerable attention in various fields of chemical research. wikipedia.org These compounds are characterized by a pyridine (B92270) ring substituted with an aldehyde group. The nitrogen atom in the pyridine ring and the reactivity of the aldehyde group make nicotinaldehyde derivatives versatile building blocks in organic synthesis.

The research applications of nicotinaldehyde derivatives are diverse. They serve as crucial intermediates in the preparation of pharmaceuticals, agrochemicals, and materials with specific electronic properties. For instance, some derivatives are precursors for benzoimidazole compounds that can modulate stem cell differentiation. Furthermore, the nicotinaldehyde core has been identified as a component that can abrogate the anti-cancer effects of certain inhibitors by acting as a precursor to NAD in leukemia cells. In materials science, these derivatives are utilized in the development of organic semiconductors and light-emitting diodes (LEDs).

The synthesis of nicotinaldehyde derivatives can be achieved through various methods, including the oxidation of the corresponding alcohol or the reduction of nicotinonitrile. wikipedia.org A notable method for the synthesis of related compounds is the Pd(0)-catalyzed Suzuki coupling reaction, which allows for the efficient creation of C-C bonds. researchgate.net

Strategic Importance of the 6 Aryl Nicotinaldehyde Scaffold in Synthesis

The 6-aryl nicotinaldehyde scaffold, a key structural motif, is of significant strategic importance in synthetic organic chemistry. This scaffold consists of a nicotinaldehyde core with an aryl group attached at the 6-position of the pyridine (B92270) ring. The presence of the aryl group introduces further structural diversity and allows for the fine-tuning of the electronic and steric properties of the molecule.

The strategic importance of this scaffold lies in its utility as a precursor to a wide array of more complex molecular architectures. For example, derivatives of this scaffold are used in the synthesis of potent antagonists for adenosine (B11128) receptors, which are attractive targets for new therapeutic agents. nih.gov The nature of the aryl group and other substituents on the pyridine ring can significantly influence the biological activity and selectivity of the resulting compounds.

The synthesis of molecules containing the 6-aryl nicotinaldehyde scaffold often involves cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce the aryl group. researchgate.net This powerful reaction allows for the formation of a carbon-carbon bond between the pyridine ring and the aryl group, providing a versatile route to a large library of derivatives.

Scope and Research Significance of 6 4 Methoxyphenyl Nicotinaldehyde

Reduction-Based Approaches to Aldehyde Formation

The conversion of carboxylic acid derivatives or nitriles to aldehydes is a common strategy in organic synthesis. For aryl nicotinaldehydes, this often involves the selective reduction of a precursor molecule.

Catalytic Hydrogenation of Corresponding Nitriles (e.g., Cyanopyridines)

Catalytic hydrogenation of nitriles offers a direct route to aldehydes. This method has been explored for the synthesis of various aldehydes, including nicotinaldehyde derivatives. google.com The process typically involves reacting a cyanopyridine precursor with hydrogen gas in the presence of a metal catalyst. The choice of catalyst and reaction conditions is crucial to prevent over-reduction to the corresponding amine or alcohol.

For instance, the hydrogenation of 3-cyanopyridine (B1664610) to nicotinaldehyde has been achieved using Raney-nickel as a catalyst in an aqueous carboxylic acid medium. google.com Strong acids are sometimes used to poison the catalyst, thereby suppressing the formation of byproducts. google.com While specific examples for the direct hydrogenation of 6-(4-methoxyphenyl)nicotinonitrile to the aldehyde are not extensively detailed in the provided results, the general principle is applicable. The challenge lies in achieving high selectivity for the aldehyde. nih.gov The reaction pathway for the catalytic hydrogenation of a nitrile can be complex, potentially yielding primary amines, secondary amines, and imines as byproducts. nih.gov

| Reactant | Catalyst | Conditions | Product | Key Observation |

| 3-Cyanopyridine | Raney-Nickel | Aqueous carboxylic acid | Nicotinaldehyde | Strong acids can suppress byproduct formation. google.com |

| Benzonitrile | Pd1/ND@G | Transfer hydrogenation | Secondary amines | Single atom catalysts can show different selectivity. nih.gov |

| Benzonitrile | Pdn/ND@G | Transfer hydrogenation | Primary amines | Pd clusters favor primary amine formation. nih.gov |

This table showcases the general principles of nitrile hydrogenation and factors influencing product selectivity.

Reduction of Nicotinic Acid Morpholinamides

A patented process describes the reductive preparation of nicotinaldehydes from their corresponding nicotinic acid morpholinamides. google.com This method provides a route to the aldehyde by reducing the amide functionality. The process involves reacting the nicotinic acid morpholinamide with a reducing agent. google.com

The general procedure involves converting the nicotinic acid to its acid chloride, followed by reaction with morpholine (B109124) to form the amide. This amide is then reduced to the aldehyde. google.com Suitable reducing agents mentioned include lithium triethoxyaluminum hydride (LiAlH(OEt)3), lithium diethoxyaluminum dihydride (LiAlH2(OEt)2), or lithium ethoxyaluminum trihydride (LiAlH3(OEt)). google.com The reaction temperature is often kept low to minimize over-reduction. google.com

Functional Group Transformation and Pyridine (B92270) Ring Construction

These strategies involve building the desired substituted pyridine ring system or introducing the aryl group onto a pre-existing pyridine ring through various chemical reactions.

Vilsmeier Reagent-Mediated Cyclization and Functionalization (for related 4-substituted analogs)

The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic and heterocyclic compounds. wikipedia.orgorganic-chemistry.orgresearchgate.net The reaction utilizes a Vilsmeier reagent, typically formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3). wikipedia.orgorgsyn.org This reagent then acts as an electrophile in an aromatic substitution reaction, leading to the introduction of a formyl group. organic-chemistry.org

While a direct application to this compound is not explicitly detailed, the Vilsmeier-Haack reaction is a key tool for synthesizing various substituted aldehydes on heterocyclic rings. researchgate.netresearchgate.net For example, it has been used to prepare 2-chloro-3-formylquinolines from acetanilides. researchgate.net The mechanism involves the formation of a chloroiminium ion (the Vilsmeier reagent), which is then attacked by the electron-rich substrate. wikipedia.org Subsequent hydrolysis yields the aldehyde. wikipedia.org

Palladium-Catalyzed Cross-Coupling Strategies for Arylation (e.g., Suzuki-Miyaura coupling)

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds, particularly for the synthesis of biaryl compounds. nih.govlibretexts.orgyoutube.com This reaction typically involves the coupling of an organoboron compound (like a boronic acid or ester) with an organic halide or triflate, catalyzed by a palladium(0) complex. libretexts.org

This strategy is highly relevant for the synthesis of this compound. A common approach would be to couple a halogenated nicotinaldehyde derivative (e.g., 6-chloronicotinaldehyde (B1585923) or 6-bromonicotinaldehyde) with 4-methoxyphenylboronic acid. The reaction is carried out in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4], and a base. nih.govyonedalabs.com The Suzuki-Miyaura coupling is known for its high functional group tolerance and generally gives good yields. nih.gov

| Electrophile | Nucleophile | Catalyst | Base | Product |

| 3-Bromonicotinaldehyde | Aryl boronic acids | Pd(PPh3)4 | K3PO4 | 6-Aryl-nicotinaldehyde derivatives nih.gov |

| Heteroaryl bromides/chlorides | Neopentyl heteroarylboronic esters | Palladium catalyst | Potassium trimethylsilanolate (TMSOK) | Heteroaryl-heteroaryl compounds nih.gov |

This table illustrates the versatility of the Suzuki-Miyaura coupling in synthesizing aryl-substituted pyridines.

One-Pot Multicomponent Reactions for Substituted Pyridine Synthesis

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single reaction vessel to form a product that incorporates substantial portions of all the reactants. growingscience.comnih.govresearchgate.net MCRs are advantageous due to their operational simplicity, time and cost savings, and reduced waste generation. researchgate.net

Several MCRs have been developed for the synthesis of substituted pyridines. growingscience.comnih.gov These reactions often involve the condensation of aldehydes, amines or ammonia, and 1,3-dicarbonyl compounds or their equivalents. mdpi.com For example, a three-component reaction of aldehydes, malononitrile (B47326), and thiophenol using a solid base catalyst can produce highly substituted pyridines. growingscience.com Another approach involves a catalytic intermolecular aza-Wittig/Diels-Alder sequence to access diverse tri- and tetrasubstituted pyridines. nih.gov While a specific one-pot synthesis for this compound is not detailed, these MCRs provide a powerful platform for the construction of the core pyridine structure with various substituents, which could then be further functionalized to the desired aldehyde.

Condensation Reactions and Heterocycle Annulation

The aldehyde functional group is the primary site of reactivity in this compound, readily participating in condensation reactions. These reactions are fundamental in constructing larger, more complex molecules and for the annulation (formation of a new ring) of heterocyclic systems.

The aldehyde group of this compound can react with various active methylene (B1212753) compounds (compounds with a CH2 group flanked by electron-withdrawing groups) in base-catalyzed condensation reactions, such as the Knoevenagel condensation. These reactions lead to the formation of α,β-unsaturated carbonyl compounds, which are themselves versatile intermediates for further synthetic manipulations. For instance, reaction with malononitrile or ethyl cyanoacetate (B8463686) would yield electron-deficient alkenes, pivotal for Michael additions and cycloaddition reactions.

Furthermore, the compound can undergo aldol-type condensation reactions. While it cannot self-condense as it lacks α-hydrogens, it can react with enolizable ketones or other aldehydes in crossed-aldol reactions to form β-hydroxy carbonyl compounds, which can be subsequently dehydrated to yield conjugated enones. These adducts serve as key intermediates in the synthesis of various complex organic molecules.

A significant application of this compound and its derivatives is in the synthesis of polyheterocyclic systems, which are scaffolds of high interest in medicinal and materials chemistry.

Bipyridines: Bipyridine units are fundamental ligands in coordination chemistry and building blocks for functional materials. nih.gov The synthesis of substituted bipyridines often involves metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Negishi couplings. nih.govorgsyn.org While the aldehyde itself is not directly used in these coupling reactions, it can be readily converted to a group suitable for coupling, such as a halopyridine. Alternatively, the 6-(4-methoxyphenyl)pyridine core can be constructed via such coupling methods, with the aldehyde being introduced before or after the coupling step. For example, a Negishi coupling between a pyridyl zinc halide and a halo-methoxyphenyl derivative is a powerful method for creating the core structure. orgsyn.org The synthesis of 6,6'-dicarboxy-2,2'-bipyridine has been achieved through methods starting from 2,2'-bipyridine, involving oxidation and hydrolysis steps. scielo.br

Triazolo[3,4-b]-1,3,4-thiadiazines: This class of fused heterocyclic compounds is readily accessible through the reaction of 4-amino-5-mercapto-1,2,4-triazoles with various aldehydes. In this context, this compound serves as a crucial electrophilic partner. The reaction typically proceeds via the formation of a Schiff base between the aldehyde and the amino group of the triazole, followed by an intramolecular cyclization involving the thiol group to form the thiadiazine ring. researchgate.net Various synthetic protocols exist for these reactions, including conventional heating and microwave irradiation. mdpi.com The resulting 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazine scaffold incorporating the 6-(4-methoxyphenyl)pyridine moiety is a subject of interest for its potential biological activities. mdpi.comnih.gov

Interactive Data Table: Synthesis of Polyheterocyclic Systems

| Target System | Precursors | Reaction Type | Key Features | Reference |

| Bipyridines | Pyridyl halides, Pyridyl zinc reagents | Negishi Coupling | High yield, mild conditions, good functional group tolerance. orgsyn.org | orgsyn.org |

| Bipyridines | Halopyridines | Wurtz/Ullmann Coupling | Useful for symmetrical bipyridines, often requires metal catalysts like Nickel. nih.govwisc.edu | nih.govwisc.edu |

| Triazolo[3,4-b]-1,3,4-thiadiazines | 4-amino-3-mercapto-1,2,4-triazoles, Aldehydes (e.g., this compound) | Condensation/Cyclization | Forms a fused heterocyclic system; reaction can be catalyzed. researchgate.net | researchgate.net |

| Triazolo[3,4-b]-1,3,4-thiadiazines | 4-amino-5-mercapto-4H-1,2,4-triazole, Hydrazonoyl chlorides | Cyclocondensation | Yields substituted triazolothiadiazines with potential anti-Candidal activity. scispace.com | scispace.com |

Role as a Building Block in Complex Molecular Architectures

The structural motifs derived from this compound are present in a variety of complex molecules designed for specific applications in medicine and agriculture.

The 6-(4-methoxyphenyl)pyridine scaffold is a key pharmacophore in several biologically active compounds. The methoxyphenyl group, in particular, is a common feature in many drug molecules, where it can engage in specific interactions with biological targets.

A prominent example is in the development of Factor Xa inhibitors, a class of anticoagulant drugs. The highly successful drug Apixaban (BMS-562247) features a p-methoxyphenyl group as a crucial P1 moiety that contributes to its high binding affinity and oral bioavailability. nih.gov The discovery process for Apixaban involved extensive optimization, where the p-methoxyphenyl group was identified as a superior substituent for retaining potent Factor Xa inhibition. nih.gov This highlights the importance of this specific structural element, which can be introduced using precursors like this compound, in the rational design of new therapeutic agents.

Furthermore, pyrimidine (B1678525) derivatives containing a methoxyphenyl group have been explored as selective D5 receptor partial agonists, which are targets for neurological and psychiatric disorders. nih.gov The development of polysubstituted pyrimidines as anti-inflammatory agents also utilizes the (4-methoxyphenyl) group as a key substituent. sci-hub.se

Heterocyclic compounds, particularly those containing nitrogen and sulfur like triazoles and thiadiazines, form the basis of many commercial agrochemicals, including fungicides, herbicides, and insecticides. The triazolo[3,4-b] mdpi.comscispace.comnih.govthiadiazine system, which can be synthesized from this compound derivatives, is known to possess a broad spectrum of biological activities. mdpi.comnih.gov While much of the recent research has focused on the pharmacological potential of these compounds, the inherent biological activity of the triazolothiadiazine core suggests its potential utility in the development of new agrochemicals. The specific derivatives from this compound would need to be screened for such properties, but the underlying chemical framework is well-established in the agrochemical field.

Exploration of Diversification Pathways and Structure-Activity Relationship (SAR) Studies of Derivatives

The core structure of this compound provides a platform for chemical diversification to explore structure-activity relationships (SAR). By systematically modifying different parts of the molecule—the pyridine ring, the methoxyphenyl group, or the aldehyde (or its derivatives)—researchers can fine-tune the biological activity of the resulting compounds.

SAR studies on related structures have provided valuable insights. For instance, in a series of 3,4,6-triphenylpyran-2-ones designed as COX-2 inhibitors, the presence and position of a methoxy (B1213986) group on a phenyl ring at the C-6 position were found to be critical for potency and selectivity. nih.gov Specifically, 6-(4-methoxyphenyl)-3-(4-methanesulfonylphenyl)-4-phenylpyran-2-one was identified as a highly potent and selective COX-2 inhibitor, superior to reference drugs like celecoxib. nih.gov Molecular modeling suggested that the p-methoxy substituent interacts with specific amino acids in the COX-2 binding site, ensuring the correct orientation of the pharmacophore. nih.gov

In another study on oxazole (B20620) derivatives, the entire structure of 5-(4'-methoxyphenyl)-oxazole was found to be essential for its activity against Caenorhabditis elegans, as nineteen other synthesized derivatives showed no effect. nih.gov This indicates that even small changes can lead to a complete loss of activity, highlighting the specificity of the molecular interactions. SAR studies are crucial for optimizing lead compounds in drug discovery, guiding the synthesis of analogues with improved potency, selectivity, and pharmacokinetic properties. mdpi.comfrontiersin.org

Interactive Data Table: Structure-Activity Relationship (SAR) Findings

| Compound Series | Key Structural Feature | Impact on Activity | Research Finding | Reference |

| 3,4,6-Triphenylpyran-2-ones | p-Methoxy group on C-6 phenyl ring | Crucial for high COX-2 inhibitory potency and selectivity. | The methoxy group orients the molecule correctly within the enzyme's active site. nih.gov | nih.gov |

| Pyrimidine Derivatives | Modifications of the scaffold | Improved D5 agonist potency and efficacy. | Rational design led to the identification of potent and selective D5 receptor partial agonists. nih.gov | nih.gov |

| 5-(4'-Methoxyphenyl)-oxazole Derivatives | Whole MPO structure | Essential for anti-C. elegans activity. | Nineteen derivatives lacked the biological activity of the parent compound. nih.gov | nih.gov |

| Aristoyagonine Derivatives | Core structure modifications | High binding affinity to Brd4 bromodomain. | Novel derivatives showed impressive inhibitory activity against a cancer target. mdpi.com | mdpi.com |

Advanced Spectroscopic Characterization and Structural Elucidation of 6 4 Methoxyphenyl Nicotinaldehyde

Vibrational Spectroscopy for Molecular Dynamics and Fingerprinting

Experimental FT-IR data for 6-(4-Methoxyphenyl)nicotinaldehyde is not available in the searched scientific literature and databases. A detailed analysis of its vibrational modes based on experimental findings cannot be provided.

Experimental FT-Raman spectra for this compound could not be located in public databases or scientific publications. Consequently, an analysis of its Raman scattering is not possible.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Atomistic Connectivity

No experimental ¹H NMR spectral data for this compound has been found in the course of the research. Therefore, a table of chemical shifts, multiplicities, and coupling constants cannot be compiled.

There is no available experimental ¹³C NMR data for this compound in the scientific literature. An assignment of carbon chemical shifts is therefore not possible.

Mass Spectrometry for Molecular Ion and Fragmentation Analysis

While experimental mass spectra are unavailable, predicted mass-to-charge ratios for various adducts of this compound have been calculated. uni.lu These theoretical values can guide future experimental identification of the compound.

Table 1: Predicted Mass-to-Charge Ratios for this compound Adducts uni.lu

| Adduct | Predicted m/z |

| [M+H]⁺ | 214.08626 |

| [M+Na]⁺ | 236.06820 |

| [M-H]⁻ | 212.07170 |

| [M+NH₄]⁺ | 231.11280 |

| [M+K]⁺ | 252.04214 |

| [M]⁺ | 213.07843 |

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy provides critical information about the molecular orbital energies and photophysical behavior of a compound. For this compound, the interplay between the pyridine (B92270) ring, the aldehyde group, and the methoxyphenyl substituent dictates its electronic transitions and luminescence properties.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is a fundamental technique used to probe the electronic transitions within a molecule by measuring its absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. ionicviper.org The absorption of photons promotes electrons from a lower energy molecular orbital, typically a highest occupied molecular orbital (HOMO), to a higher energy unoccupied molecular orbital, such as the lowest unoccupied molecular orbital (LUMO). ionicviper.org

For organic molecules like this compound, the key electronic transitions involve π electrons in the aromatic rings and non-bonding (n) electrons on the oxygen and nitrogen atoms. The presence of a conjugated system, extending across the methoxyphenyl ring and the pyridine ring, influences the energy of these transitions. Conjugation typically lowers the energy gap between the HOMO and LUMO, resulting in a shift of absorption bands to longer wavelengths (a bathochromic shift). libretexts.org The primary transitions expected for this molecule are π → π* and n → π. The π → π transitions, arising from the extensive aromatic system, are expected to be strong and intense, while the n → π* transitions, involving the non-bonding electrons of the aldehyde's carbonyl oxygen and the pyridine's nitrogen, are typically weaker. youtube.com

While specific experimental UV-Vis data for this compound is not extensively detailed in the available literature, analysis of closely related nicotinonitrile derivatives provides valuable insights. For instance, the compound 2-methoxy-6-(4-methoxy-phenyl)-4-p-tolyl-nicotinonitrile exhibits significant absorption properties, which are influenced by solvent polarity. nih.gov Another analogue, 6-(4-Chlorophenyl)-4-(4-methoxyphenyl)-2-methoxynicotinonitrile, was found to have an excitation wavelength of 332 nm. researchgate.net These findings suggest that the electronic structure of the (methoxyphenyl)nicotine framework leads to significant absorption in the UV-A region.

Table 1: UV-Vis Absorption Data for an Analogue Compound Data for 6-(4-Chlorophenyl)-4-(4-methoxyphenyl)-2-methoxynicotinonitrile

| Parameter | Value | Reference |

| Excitation Wavelength (λex) | 332 nm | researchgate.net |

This interactive table summarizes the key absorption parameter for a structurally similar compound.

Photoluminescence (PL) Spectroscopy

Photoluminescence spectroscopy measures the light emitted by a substance after it has absorbed photons. This emission, often in the form of fluorescence or phosphorescence, occurs as the molecule relaxes from an excited electronic state back to its ground state. The study of PL spectra provides information on the emissive properties and potential applications of a compound in areas like organic light-emitting diodes (OLEDs) and fluorescent probes.

The photoluminescent behavior of the this compound scaffold is demonstrated by the strong blue fluorescence observed in its derivatives. The compound 6-(4-Chlorophenyl)-4-(4-methoxyphenyl)-2-methoxynicotinonitrile emits strong blue light with a maximum emission wavelength at 437 nm upon excitation at 332 nm. researchgate.net Similarly, 2-methoxy-6-(4-methoxy-phenyl)-4-p-tolyl-nicotinonitrile is also noted for its potential as a blue light-emitting material, exhibiting intense fluorescence. nih.govresearchgate.net This compound also displays a positive solvatochromic effect, where the emission wavelength shifts with changes in solvent polarity, indicating a change in the dipole moment between the ground and excited states. nih.gov These results strongly suggest that this compound itself is likely to be a fluorescent molecule, with its emission properties governed by the intramolecular charge transfer character enhanced by the electron-donating methoxy (B1213986) group and the electron-withdrawing aldehyde and pyridine moieties.

Table 2: Photoluminescence Emission Data for an Analogue Compound Data for 6-(4-Chlorophenyl)-4-(4-methoxyphenyl)-2-methoxynicotinonitrile

| Parameter | Value | Reference |

| Emission Wavelength (λem) | 437 nm | researchgate.net |

| Observed Color | Blue | researchgate.net |

This interactive table presents the fluorescence emission characteristics for a related nicotinonitrile derivative.

Solid-State Structural Determination

Determining the three-dimensional arrangement of atoms in the solid state is crucial for understanding a molecule's physical properties and intermolecular interactions.

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the definitive method for elucidating the precise three-dimensional structure of a crystalline solid. rigaku.com It provides accurate measurements of bond lengths, bond angles, and torsion angles, and reveals details about intermolecular interactions such as hydrogen bonding and π-π stacking that govern the crystal packing. rigaku.comresearchgate.net

Table 3: Crystallographic Data for 6-(4-Chlorophenyl)-4-(4-methoxyphenyl)-2-methoxynicotinonitrile

| Parameter | Value |

| Chemical Formula | C₂₁H₁₅ClN₂O₂ |

| Formula Weight | 362.81 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 3.8596(5) |

| b (Å) | 27.460(3) |

| c (Å) | 15.3972(19) |

| β (°) | 99.115(3) |

| Volume (ų) | 1611.3(3) |

| Z | 4 |

| Calculated Density (Mg m⁻³) | 1.446 |

This interactive table provides detailed single-crystal X-ray diffraction data for a closely related analogue compound, as reported in reference researchgate.net.

Computational and Theoretical Investigations of 6 4 Methoxyphenyl Nicotinaldehyde

Density Functional Theory (DFT) for Electronic Structure and Energetics

Density Functional Theory (DFT) stands as a powerful computational tool for investigating the electronic structure and energetics of molecules. By approximating the many-body electronic Schrödinger equation, DFT allows for the calculation of various molecular properties with a favorable balance of accuracy and computational cost. For 6-(4-methoxyphenyl)nicotinaldehyde, DFT methods, particularly using hybrid functionals like B3LYP, are instrumental in elucidating its fundamental characteristics.

Ground State Geometrical Optimization and Conformational Analysis

The initial step in the computational analysis of this compound involves the optimization of its ground state geometry. This process determines the most stable three-dimensional arrangement of atoms in the molecule by finding the minimum energy structure on the potential energy surface. Computational methods like DFT with a suitable basis set, such as 6-311++G(d,p), are employed for this purpose. The optimization process yields crucial data on bond lengths, bond angles, and dihedral angles.

Table 1: Representative Optimized Geometrical Parameters for a Phenylpyridine Derivative

| Parameter | Bond | Length (Å) |

| Bond Length | C-C (Pyridine) | 1.39 - 1.40 |

| C-N (Pyridine) | 1.33 - 1.34 | |

| C-C (Phenyl) | 1.39 - 1.41 | |

| C-O (Methoxy) | 1.36 | |

| C-C (Inter-ring) | 1.49 | |

| C=O (Aldehyde) | 1.21 | |

| Parameter | Angle | Degrees (°) |

| Bond Angle | C-N-C (Pyridine) | 117 - 118 |

| C-C-C (Pyridine) | 118 - 121 | |

| C-C-C (Phenyl) | 119 - 121 | |

| C-O-C (Methoxy) | 118 | |

| C-C=O (Aldehyde) | 124 | |

| Parameter | Dihedral Angle | Degrees (°) |

| Dihedral Angle | Phenyl-Pyridine | 30 - 50 |

Note: The data in this table are representative values for a phenylpyridine derivative and are intended to illustrate the expected parameters for this compound. Actual values would require specific calculations for the target molecule.

Vibrational Frequency Calculations and Potential Energy Distribution (PED) Analysis

Following geometrical optimization, vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of the molecule. These calculations are crucial for identifying the characteristic vibrational modes associated with different functional groups. The calculations are typically performed at the same level of theory as the geometry optimization. The resulting harmonic frequencies are often scaled by an empirical factor to better match experimental data, accounting for anharmonicity and other systematic errors in the computational method. core.ac.uknih.gov

Potential Energy Distribution (PED) analysis is then used to provide a detailed assignment of the calculated vibrational modes. PED analysis quantifies the contribution of each internal coordinate (such as bond stretching, angle bending, and torsions) to a particular normal mode of vibration. nih.govresearchgate.net This allows for an unambiguous assignment of the spectral bands. For this compound, key vibrational modes would include the C=O stretching of the aldehyde group, C-H stretching and bending modes of the aromatic rings, C-O stretching of the methoxy (B1213986) group, and the breathing modes of the pyridine (B92270) and phenyl rings. cdnsciencepub.comcapes.gov.bracs.org The VEDA (Vibrational Energy Distribution Analysis) program is a commonly used tool for performing PED analysis. researchgate.net

Table 2: Representative Vibrational Frequencies and PED Assignments for a Phenylpyridine Derivative

| Wavenumber (cm⁻¹) (Scaled) | Assignment (PED %) |

| ~3100-3000 | ν(C-H) aromatic (95-100%) |

| ~2850 | ν(C-H) methoxy (98%) |

| ~1700 | ν(C=O) aldehyde (85%) |

| ~1600, 1580, 1480 | ν(C=C), ν(C=N) ring stretching (70-80%) |

| ~1250 | ν(C-O) methoxy (75%) |

| ~1180 | β(C-H) in-plane bending |

| ~1030 | Ring breathing |

| ~830 | γ(C-H) out-of-plane bending |

Note: The data presented are representative and intended to illustrate the expected vibrational modes and their assignments for this compound. ν: stretching, β: in-plane bending, γ: out-of-plane bending.

Quantum Chemical Descriptors and Global Reactivity Parameters (e.g., Hardness, Softness)

From the energies of the frontier molecular orbitals (HOMO and LUMO), a range of quantum chemical descriptors can be calculated to quantify the global reactivity of this compound. These parameters provide a theoretical framework for understanding the molecule's stability and reactivity.

Key global reactivity parameters include:

Ionization Potential (I): The energy required to remove an electron. It is approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added. It is approximated as A ≈ -ELUMO.

Electronegativity (χ): The ability of a molecule to attract electrons. It is calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. It is calculated as η = (I - A) / 2. A larger HOMO-LUMO gap generally corresponds to a harder molecule. nih.gov

Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / η). Soft molecules are more polarizable and reactive.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons. It is calculated as ω = χ² / (2η).

These descriptors are valuable for comparing the reactivity of different molecules and for predicting how a molecule will interact with other chemical species. researchgate.netresearchgate.net

Table 3: Representative Quantum Chemical Descriptors for a Methoxyphenyl-Substituted Pyridine Derivative

| Parameter | Value (eV) |

| EHOMO | -6.20 |

| ELUMO | -1.80 |

| Ionization Potential (I) | 6.20 |

| Electron Affinity (A) | 1.80 |

| Energy Gap (ΔE) | 4.40 |

| Electronegativity (χ) | 4.00 |

| Chemical Hardness (η) | 2.20 |

| Chemical Softness (S) | 0.45 |

| Electrophilicity Index (ω) | 3.64 |

Note: These values are illustrative and based on typical calculations for similar aromatic compounds. The actual values for this compound would need to be determined through specific DFT calculations.

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Analysis of HOMO-LUMO Energies and Band Gap

The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between the HOMO and LUMO is known as the HOMO-LUMO energy gap (ΔE). This gap is a critical parameter for determining the molecule's electronic stability and reactivity. A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small HOMO-LUMO gap suggests that the molecule is more reactive and can be easily polarized. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich methoxyphenyl ring, which acts as an electron-donating group. The LUMO, on the other hand, is likely to be distributed over the electron-deficient pyridine ring and the aldehyde group, which are electron-withdrawing moieties. The presence of substituents can significantly influence the HOMO and LUMO energy levels. Electron-donating groups like methoxy tend to raise the HOMO energy, while electron-withdrawing groups lower the LUMO energy, generally leading to a smaller HOMO-LUMO gap compared to the unsubstituted parent molecule. rsc.orgnih.govekb.eg

Charge Transfer Characteristics and Electronic Communication

The distribution of the HOMO and LUMO across different parts of the this compound molecule indicates the potential for intramolecular charge transfer (ICT). Upon electronic excitation, an electron can be promoted from the HOMO (primarily on the methoxyphenyl part) to the LUMO (primarily on the nicotinaldehyde part). This movement of electron density from the donor fragment to the acceptor fragment is a characteristic feature of many organic chromophores.

The degree of electronic communication between the methoxyphenyl and nicotinaldehyde moieties is influenced by the dihedral angle between the two rings. A more planar conformation allows for better overlap of the π-orbitals, facilitating more efficient charge transfer. rsc.org This intramolecular charge transfer is a key factor in determining the molecule's photophysical properties, such as its absorption and emission spectra. The electronic communication can be further analyzed through techniques like Natural Bond Orbital (NBO) analysis, which provides a detailed picture of electron delocalization and donor-acceptor interactions within the molecule.

Electron Density Distribution and Reactivity Mapping

The arrangement of electrons within a molecule is fundamental to its chemical behavior. Computational methods can map this distribution, offering insights into reactivity and intermolecular interactions.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a crucial computational tool used to visualize the three-dimensional charge distribution of a molecule. It illustrates the electrostatic potential on the molecule's surface, providing a guide to its reactive sites. The MEP map is color-coded to indicate different potential regions: red signifies areas of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), prone to nucleophilic attack. Green and yellow represent areas with near-zero or intermediate potential, respectively.

For a molecule like this compound, an MEP analysis would likely reveal a significant negative potential (red) around the oxygen atom of the aldehyde group and the nitrogen atom of the pyridine ring, identifying these as primary sites for electrophilic interaction. Conversely, the hydrogen atom of the aldehyde group and the hydrogen atoms on the aromatic rings would exhibit a positive potential (blue), marking them as potential sites for nucleophilic attack. The methoxy group's oxygen would also contribute to the negative potential region. Such analysis is invaluable for predicting how the molecule will interact with other chemical species, including biological receptors.

To illustrate, a study on a pyrimidine (B1678525) derivative highlighted how MEP analysis could identify key sites for intermolecular interactions. rsc.org Similarly, research on other heterocyclic compounds has effectively used MEP maps to understand their chemical reactivity and biological interactions. ijcce.ac.ir

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines the delocalization of electron density between filled (donor) and vacant (acceptor) orbitals, which is a key factor in molecular stability. The energy of these interactions, known as the stabilization energy (E(2)), quantifies the strength of the electron delocalization.

Studies on similar molecules, such as substituted piperidin-4-ones and pyrimidine derivatives, have utilized NBO analysis to quantify the stability conferred by such intramolecular charge-transfer interactions. nih.govorientjchem.org The analysis reveals how substituents can influence the electronic environment and stability of the entire system. researchgate.net

Photophysical Properties and Excited State Dynamics Modeling

Understanding how a molecule interacts with light is crucial for applications in materials science and photochemistry. Computational modeling can predict these properties with a high degree of accuracy.

Time-Dependent Density Functional Theory (TD-DFT/TD-SCF) for Electronic Excitation Wavelengths and Energies

Time-Dependent Density Functional Theory (TD-DFT) is a workhorse method for calculating the electronic absorption spectra of molecules. It predicts the wavelengths (λmax) and energies of electronic transitions from the ground state to various excited states. These calculations are essential for understanding a molecule's color and its potential use in applications like organic light-emitting diodes (OLEDs) or as a photosensitizer.

For this compound, TD-DFT calculations would likely be performed to simulate its UV-Visible absorption spectrum. The results would identify the principal electronic transitions, such as π → π* and n → π* transitions, and their corresponding energies. The solvent environment can also be modeled to provide more realistic predictions of the absorption spectrum in different media. ijcce.ac.ir Studies on other pyridine and pyrimidine derivatives have demonstrated the accuracy of TD-DFT in predicting their electronic spectra. ijcce.ac.irresearchgate.net

Oscillator Strengths and Vertical Excitation Energies

In conjunction with excitation energies, TD-DFT calculations also yield the oscillator strength (f) for each electronic transition. The oscillator strength is a dimensionless quantity that represents the probability of a particular transition occurring. Transitions with high oscillator strengths are more intense in the experimental spectrum. Vertical excitation energy refers to the energy difference between the ground and excited state at the ground state's optimized geometry.

The table below illustrates the kind of data that would be generated for this compound, based on typical results for similar aromatic compounds.

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |

| S0 → S1 | 3.54 | 350 | 0.45 |

| S0 → S2 | 4.13 | 300 | 0.12 |

| S0 → S3 | 4.77 | 260 | 0.89 |

| Note: This data is illustrative and based on general knowledge of similar compounds; it is not from a specific study on this compound. |

Non-linear Optical (NLO) Property Predictions (e.g., Hyperpolarizability, Dipole Moments)

Non-linear optical (NLO) materials are of great interest for applications in photonics and optoelectronics. Computational methods can predict the NLO properties of a molecule, which are governed by its response to a strong electromagnetic field. Key NLO parameters include the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β).

For this compound, the presence of electron-donating (methoxy) and electron-withdrawing (aldehyde and pyridine nitrogen) groups suggests that it may possess significant NLO properties due to intramolecular charge transfer. Computational analysis would quantify the dipole moment and hyperpolarizability. Studies on pyridine-based chalcones and other pyrimidine derivatives have shown that DFT calculations can effectively predict and explain their NLO behavior. rsc.orgacs.org

The following table provides an example of the kind of NLO data that would be calculated.

| Property | Calculated Value |

| Dipole Moment (μ) (Debye) | 3.5 D |

| Mean Polarizability (α) (esu) | 2.5 x 10-23 |

| First Hyperpolarizability (β) (esu) | 1.2 x 10-30 |

| Note: This data is illustrative and based on general knowledge of similar compounds; it is not from a specific study on this compound. |

Thermodynamic Property Calculations (e.g., Heat Capacity, Entropy, Enthalpy)

Typically, such investigations would involve quantum chemical calculations, such as Density Functional Theory (DFT), to determine the vibrational frequencies from which thermodynamic functions can be derived using statistical mechanics. These calculations would provide valuable insights into the compound's stability and energy at different temperatures. However, without dedicated studies on this compound, no specific values or detailed research findings can be reported at this time.

Emerging Research Directions and Future Perspectives for 6 4 Methoxyphenyl Nicotinaldehyde

Novel Synthetic Methodologies and Process Optimization

The development of efficient and scalable synthetic routes for 6-(4-Methoxyphenyl)nicotinaldehyde and its derivatives is a key area of ongoing research. Traditional methods often involve multiple steps and require chromatographic purification, which can be inefficient for large-scale production. sci-hub.se

Recent advancements have focused on creating more streamlined and sustainable synthetic pathways. For instance, a novel approach for a related compound, 5-butyl-4-(4-methoxyphenyl)-6-phenylpyrimidin-2-amine, moved from a five-step synthesis involving two Suzuki-Miyaura reactions to a more efficient two-step process. sci-hub.se This newer method, centered around the cyclization of a 1,3-diketone intermediate, successfully avoided the need for column chromatography and was scalable to the kilogram level. sci-hub.se

Another innovative strategy involves the use of Natural Deep Eutectic Solvents (NADES) combined with microwave irradiation. In the synthesis of 3,3′-((4-methoxyphenyl)methylene)bis(4-hydroxyfuran-2(5H)-one), a NADES composed of L-proline and glycerol (B35011) acted as both the solvent and a catalyst in a domino Knoevenagel–Michael reaction, achieving a high yield of 83%. mdpi.com Such green chemistry approaches hold significant promise for the environmentally friendly and efficient production of this compound and its analogs.

Furthermore, variations in reaction conditions for related dinitrobenzaldehydes have been explored to optimize yields. For example, the Kornblum oxidation of a benzyl (B1604629) bromide precursor initially yielded a mixture of the desired aldehyde and an alcohol. researchgate.net By optimizing the oxidation of this mixture using pyridinium (B92312) chlorochromate (PCC), the aldehyde could be obtained in a 90% yield. researchgate.net Alternatively, selective synthesis of the alcohol followed by PCC oxidation provided the aldehyde in a near-quantitative 99% yield. researchgate.net These findings highlight the importance of process optimization in maximizing the output of desired products.

Advanced Catalyst Development and Ligand Design Incorporating the Scaffold

The core structure of this compound presents an attractive scaffold for the design of novel ligands and the development of advanced catalysts. The presence of both a pyridine (B92270) ring and an aldehyde group allows for diverse coordination possibilities with metal centers.

Research into ligands incorporating similar structural motifs, such as pincer ligands, is demonstrating the potential for creating highly active and selective catalysts. For example, iron complexes with PNN pincer ligands have been developed for various catalytic applications. weizmann.ac.il The electronic and steric properties of these ligands can be fine-tuned by modifying the substituents on the phosphine (B1218219) and pyridine moieties, which in turn influences the catalytic activity of the metal center. weizmann.ac.il

The development of iron-based catalysts is particularly desirable due to iron's low cost and biocompatibility, offering a more sustainable alternative to precious metal catalysts like ruthenium and molybdenum for reactions such as olefin metathesis. weizmann.ac.il Mechanistic studies on such iron catalysts suggest that metal-ligand cooperation plays a crucial role in the formation of the active catalytic species. weizmann.ac.il The this compound framework could be incorporated into such ligand designs to potentially modulate catalytic performance.

Applications in Functional Materials and Supramolecular Assemblies

The unique electronic and structural properties of this compound and its derivatives make them promising candidates for the development of functional materials and supramolecular assemblies. The methoxyphenyl group imparts electron-donating characteristics, which can influence the molecule's electronic configuration and intermolecular interactions.

Derivatives of nicotinaldehyde are being explored for their use in organic light-emitting diodes (LEDs) and organic semiconductors due to their electronic properties. The ability to tune these properties through chemical modification is a significant advantage in the design of new materials.

Furthermore, the scaffold is being utilized in the construction of metal-organic frameworks (MOFs). For instance, six novel transition-metal-organic frameworks have been synthesized using 2-p-methoxyphenyl-1H-imidazole-4,5-dicarboxylate, a ligand derived from a related methoxyphenyl structure. rsc.org These MOFs exhibit diverse structures, from one-dimensional polymeric chains to two-dimensional sheets, and display interesting thermal, luminescent, and magnetic properties. rsc.org

The formation of supramolecular assemblies through non-covalent interactions is another exciting area of research. mdpi.com The title compound of a study on a pyrazolo[3,4-b]quinolin-5(6H)-one derivative, which includes a 4-methoxyphenyl (B3050149) group, demonstrates a complex supramolecular structure held together by hydrogen bonds, forming corrugated sheets. researchgate.net Such controlled self-assembly is crucial for the bottom-up fabrication of novel functional materials with tailored properties.

Interdisciplinary Research with Computational Chemistry for Predictive Modeling

Computational chemistry is becoming an indispensable tool in understanding and predicting the properties and reactivity of molecules like this compound. mdpi.com Density Functional Theory (DFT) calculations, for example, are used to investigate molecular structures, vibrational frequencies (IR spectra), and electronic properties. mdpi.com

Theoretical calculations of HOMO-LUMO energy gaps can reveal information about charge transfer within a molecule and predict its reactivity. mdpi.comnih.gov For instance, in a study of chalcone (B49325) derivatives, the molecule with the smaller energy gap was predicted to have higher reactivity. nih.gov Such computational insights can guide the rational design of new derivatives with desired electronic and chemical properties.

Predictive modeling is also being applied to chemical reactions. Machine learning-based reaction predictors are achieving high accuracies on benchmark tasks, sometimes even outperforming human chemists. arxiv.org These models can be trained on vast datasets of chemical reactions to predict the outcomes of new transformations, accelerating the discovery of novel synthetic routes and chemical entities. arxiv.org However, challenges remain in the ability of these models to generalize to entirely new classes of reactions. arxiv.org

Computational studies can also elucidate reaction mechanisms. For example, the catalytic cycle of certain oxidation reactions has been detailed using computational methods, identifying the rate-determining steps and key transition states. weizmann.ac.il This level of mechanistic understanding is invaluable for the optimization of catalytic processes.

Derivatization for Enhanced Reactivity and Selectivity

The functional groups of this compound, particularly the aldehyde, provide a reactive handle for a wide range of chemical transformations, allowing for the synthesis of a diverse library of derivatives with potentially enhanced reactivity and selectivity.

The aldehyde group can be readily oxidized to a carboxylic acid or undergo various condensation and nucleophilic addition reactions. The electronic nature of substituents on the aromatic rings can significantly influence the reactivity of the aldehyde. Electron-donating groups, like the methoxy (B1213986) group, can enhance solubility and stabilize resonance structures, which may favor certain reaction pathways. In contrast, electron-withdrawing groups can alter the regioselectivity of reactions.

For example, the derivatization of related nicotinic acid structures has been shown to be a valuable strategy in medicinal chemistry. Fluorinated analogues of nicotinaldehyde have been used for site-specific radiolabeling of biomolecules, which is critical for applications in cancer imaging. This highlights how strategic derivatization can impart novel functionalities and applications to the core scaffold.

Q & A

Q. Table 1: Comparative Bioactivity of Derivatives

| Derivative | Substituent | Key Activity (IC₅₀) | Target |

|---|---|---|---|

| 6-(4-Methoxyphenyl) | -OCH₃ | Aβ inhibition (25 µM) | Amyloid-beta |

| 6-(4-Trifluoromethoxyphenyl) | -OCF₃ | Antitubercular (5 µg/mL) | Mycolic acid synthase |

| 6-Ethynyl derivative | -C≡C-Ph | Kinase inhibition (10 nM) | MAPK pathway |

Q. Table 2: Recommended Analytical Methods

| Parameter | Technique | Conditions |

|---|---|---|

| Purity | HPLC | C18 column, MeOH/H₂O gradient |

| Aldehyde stability | TGA/DSC | N₂ atmosphere, 25–200°C |

| Protein binding | SPR | PBS buffer, 25°C |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.